7-bromomethylbenzofuran-3(2H)-one
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C9H7BrO2 |
|---|---|
Molecular Weight |
227.05 g/mol |
IUPAC Name |
7-(bromomethyl)-1-benzofuran-3-one |
InChI |
InChI=1S/C9H7BrO2/c10-4-6-2-1-3-7-8(11)5-12-9(6)7/h1-3H,4-5H2 |
InChI Key |
URPYYXFFTAVASB-UHFFFAOYSA-N |
Canonical SMILES |
C1C(=O)C2=CC=CC(=C2O1)CBr |
Origin of Product |
United States |
Applications As a Building Block in Complex Chemical Synthesis
Intermediate in Agrochemical Development (Theoretical)
The benzofuranone scaffold is present in some natural products with biological activity. researchgate.net Furthermore, halogenated organic compounds are a cornerstone of the agrochemical industry, with many herbicides, fungicides, and insecticides containing halogen atoms. nih.gov The introduction of a bromomethyl group into the benzofuranone structure provides a reactive site for further chemical modification, which could be exploited to develop new agrochemical candidates. For instance, the bromomethyl group could be used to link the benzofuranone moiety to other pharmacophores or to introduce functionalities that enhance biological activity and selectivity. While no specific agrochemicals based on 7-bromomethylbenzofuran-3(2H)-one are currently marketed, its structure is analogous to other halogenated heterocyclic compounds used in this sector.
Material Science Applications (Theoretical)
Benzofuran-based polymers have been investigated for their potential applications in electronics and optics due to their thermal stability and conductive properties. ontosight.ai Benzofuranone derivatives could also be explored as monomers for the synthesis of novel polymers. The reactive bromomethyl group of this compound could be utilized in polymerization reactions, such as polycondensation or as an initiator for radical polymerization. The resulting polymers could possess unique thermal, optical, or mechanical properties, making them candidates for advanced materials.
Compound Nomenclature
Development of More Sustainable Synthetic Routes
The synthesis of benzofuran-3(2H)-one derivatives is increasingly benefiting from the principles of green chemistry. Future efforts will likely focus on optimizing these routes to minimize environmental impact. One promising approach is the use of one-pot, solvent-free reactions. For instance, an eco-friendly synthesis of aurones, which are structurally related to benzofuranones, has been achieved by grinding 2-hydroxyphenacylchloride with aryl aldehydes using activated barium hydroxide (B78521) as a solid base and support. researchgate.net This method provides high yields in minutes and avoids the use of hazardous solvents. researchgate.net
Another avenue for sustainable synthesis involves the use of novel brominating agents and conditions. Research into the bromination of related phthalide (B148349) structures has demonstrated methods that utilize a bromonium ion intermediate under acidic conditions, which can be more environmentally friendly. chemrxiv.org The development of such methods for 7-bromomethylbenzofuran-3(2H)-one could reduce reliance on traditional, harsher brominating agents.
The table below compares various catalytic systems used for the synthesis of benzofuranone derivatives, highlighting the move towards greener alternatives.
| Catalyst/Reagent System | Substrate | Conditions | Reaction Time | Yield (%) | Reference |
| Activated Ba(OH)₂ (Grinding) | 2-hydroxyphenacylchloride | Solvent-free, Room Temp. | Few minutes | High | researchgate.net |
| EDDA / CH₃CN | Methoxy-substituted benzofuran-3(2H)-one | Room Temp., Stirring | 30–300 minutes | 58–90 | researchgate.net |
| Conc. HCl / CH₃COOH | Methoxy/hydroxyl-substituted benzofuran-3(2H)-one | Room Temp. | 3–5 hours | - | researchgate.net |
| KOH / CH₃OH/H₂O | 4,6-Dimethoxybenzofuran-3(2H)-one | Room Temp. | 1 hour | 62–95 | researchgate.net |
This table is generated based on data for the synthesis of aurones, a class of compounds derived from benzofuran-3(2H)-ones.
Exploration of Novel Catalytic Transformations
Modern catalysis offers powerful tools for constructing and functionalizing the benzofuranone core. Future research will undoubtedly explore novel catalytic transformations to access new derivatives of this compound.
One area of exploration is the use of clay catalysts. Clay-catalyzed, solventless condensation of benzofuran-3(2H)-one with α,β-dicarbonyl compounds under microwave irradiation has been shown to be an effective method for producing novel acylaurones. mdpi.com This approach, using catalysts like Montmorillonite K10 or KSF, is both efficient and aligns with green chemistry principles. mdpi.com
Transition metal catalysis presents a particularly rich field for future development. Rhodium(III)-catalyzed C-H/C-C bond activation and cascade annulation have been successfully used to create benzofuran-3(2H)-ones with complex, tetrasubstituted carbon centers from simple precursors like salicylaldehydes and cyclopropanols. researchgate.net Applying such advanced C-H activation strategies to the this compound scaffold could lead to a new class of highly functionalized molecules.
Furthermore, the bromine atom on the methyl group is an ideal handle for cross-coupling reactions. Future work could adapt palladium-catalyzed Suzuki-Miyaura or Negishi cross-coupling reactions, which are well-established for aryl bromides, to functionalize the 7-methyl position. ncl.ac.uk Similarly, iridium-catalyzed C-H borylation could be explored to introduce further diversity onto the aromatic ring of the benzofuranone system. ncl.ac.uk
Mechanistic Elucidation of Complex Reactions Involving the Bromomethyl Group
A deeper understanding of the reaction mechanisms involving the this compound moiety is crucial for rational reaction design and optimization. The bromomethyl group, being a benzylic bromide, is highly reactive and can participate in a variety of transformations. Future research should focus on elucidating the precise pathways of these reactions.
For instance, in nucleophilic substitution reactions, it would be valuable to determine whether the reaction proceeds via an S_N1 mechanism, involving a stabilized benzylic carbocation intermediate, or an S_N2 mechanism. This understanding is critical for controlling stereochemistry and minimizing side reactions.
In the context of transition metal-catalyzed cross-coupling reactions, mechanistic studies would need to investigate the oxidative addition step, where the catalyst inserts into the carbon-bromine bond. Understanding the kinetics and thermodynamics of this key step would enable the selection of optimal catalysts, ligands, and reaction conditions. Mechanistic investigations into complex cascade reactions, such as the Rh(III)-catalyzed synthesis of the core structure, have already highlighted the pivotal role of specific functional groups and the sequence of bond activations. researchgate.net Similar detailed studies, potentially using computational modeling and deuterium (B1214612) labeling experiments, are needed for reactions that directly involve the bromomethyl group to unlock its full synthetic potential.
Targeted Design of Derivatives for Specific Biochemical Pathways (In Vitro Focus)
The benzofuran (B130515) scaffold is a well-known pharmacophore present in many biologically active compounds. A significant future direction for this compound is its use as a starting material for the targeted design of derivatives aimed at specific biochemical pathways. This involves synthesizing analogs and evaluating their efficacy in focused in vitro assays.
Recent studies on related brominated benzofuran derivatives have demonstrated the potential of this class of compounds. For example, a series of brominated 1-(3-methyl-1-benzofuran-2-yl)ethan-1-one derivatives were synthesized and tested for their anticancer and antibacterial properties. nih.gov Two of the synthesized compounds exhibited selective cytotoxic action against chronic myelogenous leukemia (K562) cells while showing no toxicity to healthy human keratinocytes. nih.gov Mechanistic studies revealed that these compounds induce apoptosis in cancer cells, in part by increasing reactive oxygen species (ROS). nih.gov
Another derivative from the same study showed moderate antibacterial activity against Gram-positive bacterial strains, with Minimum Inhibitory Concentration (MIC) values ranging from 16 to 64 µg/mL. nih.gov
In Vitro Antibacterial Activity of a Brominated Benzofuran Derivative
| Bacterial Strain (Standard) | Minimal Inhibitory Concentration (MIC) in µg/mL |
|---|---|
| Staphylococcus aureus ATCC 25923 | 32 |
| Staphylococcus epidermidis ATCC 12228 | 16 |
| Enterococcus faecalis ATCC 29212 | 64 |
Table based on data for compound 7 in the cited study, a related brominated benzofuran derivative. nih.gov
Future research should build on these findings by systematically modifying the structure of this compound—for example, by replacing the bromine with different nucleophiles or extending the structure via cross-coupling—and screening these new derivatives against specific enzymes, receptors, or cell lines involved in diseases like cancer, inflammation, or microbial infections.
Integration with High-Throughput Synthesis and Screening Methodologies
To efficiently explore the vast chemical space accessible from this compound, future research must integrate modern high-throughput synthesis and screening (HTS) methodologies. The synthetic routes being developed, particularly one-pot multi-component reactions and solvent-free methods, are highly amenable to automation and parallel synthesis. researchgate.netresearchgate.net
By combining the this compound core with a diverse set of building blocks in a parallel synthesizer, large libraries of unique derivatives can be generated rapidly. For example, the bromomethyl group can be reacted with a library of amines, thiols, or phenols, while the ketone on the benzofuranone ring can be used as a handle for further derivatization.
Once synthesized, these compound libraries can be subjected to HTS against a panel of biological targets. This could involve automated in vitro assays that measure, for instance, enzyme inhibition, receptor binding, or cell viability. The integration of rapid, efficient synthesis with HTS will accelerate the discovery of novel benzofuranone derivatives with potent and selective biological activities, paving the way for the development of new therapeutic leads.
Q & A
Basic Research Questions
Q. What are the common synthetic routes for 7-bromomethylbenzofuran-3(2H)-one, and how can reaction conditions be optimized?
- Methodological Answer : Synthesis typically involves multi-step protocols, such as bromination of a benzofuran precursor or condensation reactions. For example, analogous compounds (e.g., (2Z)-6-hydroxy-2-(4-methylbenzylidene)-1-benzofuran-3(2H)-one) are synthesized via base-catalyzed condensation (e.g., NaOH in ethanol) between hydroxybenzofuranone and aldehydes . Optimization includes adjusting solvent polarity (e.g., methanol vs. ethanol), temperature (room temperature vs. reflux), and stoichiometry of reagents. Reaction progress should be monitored via TLC or HPLC to identify intermediates and byproducts.
Q. Which spectroscopic techniques are critical for confirming the structural integrity of this compound?
- Methodological Answer : Key techniques include:
- NMR Spectroscopy : H and C NMR to identify substituents (e.g., bromomethyl group at C7) and stereochemistry. For example, coupling constants in H NMR can confirm Z/E configurations in analogous benzylidene derivatives .
- IR Spectroscopy : Detection of carbonyl (C=O, ~1700 cm) and hydroxyl (O-H, ~3200 cm) groups .
- Mass Spectrometry : High-resolution MS (HRMS) to verify molecular formula and isotopic patterns (e.g., bromine’s 1:1 Br/Br signature) .
Advanced Research Questions
Q. How can researchers resolve contradictions in spectroscopic data (e.g., unexpected NMR splitting patterns) for this compound derivatives?
- Methodological Answer : Contradictions may arise from dynamic processes (e.g., tautomerism) or crystallographic disorder. Strategies include:
- Variable-Temperature NMR : To identify temperature-dependent conformational changes or slow exchange processes .
- 2D NMR (COSY, NOESY) : To clarify through-space and through-bond correlations, especially in crowded spectra .
- Computational Modeling : DFT calculations (e.g., Gaussian) to predict NMR chemical shifts and compare with experimental data .
Q. What experimental designs are recommended for elucidating the mechanism of action of this compound in biological systems?
- Methodological Answer :
- Binding Assays : Surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to quantify interactions with target proteins .
- Kinetic Studies : Stopped-flow spectroscopy to measure reaction rates with biomolecules (e.g., thiol-containing enzymes) .
- Cellular Assays : Dose-response curves (IC) in cancer cell lines, with controls for cytotoxicity (e.g., HEK293 cells) .
Q. How can researchers address discrepancies in biological activity data across different studies for benzofuran derivatives?
- Methodological Answer :
- Standardization : Use common positive controls (e.g., doxorubicin for anticancer assays) and cell lines (e.g., MCF-7, HeLa) .
- Statistical Analysis : Apply ANOVA or non-parametric tests (e.g., Kruskal-Wallis) to account for variability in replicate experiments .
- Meta-Analysis : Systematically review literature to identify trends in structure-activity relationships (SAR) .
Q. What strategies are effective for improving the stability of this compound under physiological conditions?
- Methodological Answer :
- Prodrug Design : Introduce protecting groups (e.g., acetyl for hydroxyl) to reduce premature degradation .
- pH Stability Studies : Incubate the compound in buffers (pH 2–9) and monitor degradation via LC-MS .
- Cocrystallization : Use coformers (e.g., cyclodextrins) to enhance solubility and stability .
Data Analysis and Interpretation
Q. How should researchers analyze crystallographic data (e.g., bond angles, torsion angles) for this compound?
- Methodological Answer :
- Software Tools : Use SHELX or Olex2 for structure refinement. Compare experimental bond lengths/angles with DFT-optimized geometries .
- Thermal Ellipsoids : Assess disorder or dynamic motion via anisotropic displacement parameters in X-ray data .
Q. What statistical methods are appropriate for interpreting dose-response data in cytotoxicity assays?
- Methodological Answer :
- Nonlinear Regression : Fit data to sigmoidal models (e.g., Hill equation) using GraphPad Prism .
- Error Propagation : Calculate confidence intervals for IC values using bootstrap resampling .
Experimental Design
Q. How can researchers design a SAR study for this compound derivatives?
- Methodological Answer :
- Scaffold Modification : Systematically vary substituents (e.g., halogens, alkyl chains) at C7 and C3 positions .
- High-Throughput Screening : Use 96-well plates for parallel synthesis and biological testing .
- Principal Component Analysis (PCA) : Reduce dimensionality of SAR data to identify critical structural features .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
